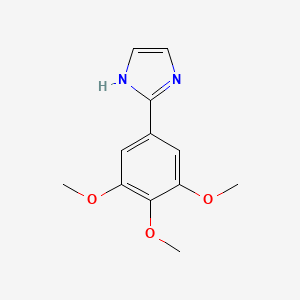

2-(3,4,5-Trimethoxyphenyl)imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-15-9-6-8(12-13-4-5-14-12)7-10(16-2)11(9)17-3/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNRXWRFZQMYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701280816 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119531-23-5 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119531-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Systematic Analysis of 2 3,4,5 Trimethoxyphenyl Imidazole

Conventional and Novel Synthetic Routes Towards 2-(3,4,5-Trimethoxyphenyl)imidazole and Analogues

The construction of the this compound scaffold can be achieved through several synthetic routes. These methods often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source.

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like substituted imidazoles in a single step from readily available starting materials. sciepub.com The most common MCR for this purpose is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound (such as benzil), an aldehyde (in this case, 3,4,5-trimethoxybenzaldehyde), and ammonium (B1175870) acetate (B1210297) as the ammonia source. jetir.orgscirp.org This one-pot synthesis is advantageous due to its atom economy and operational simplicity. sciepub.com

The general scheme for the synthesis of 2,4,5-trisubstituted imidazoles via MCR is as follows:

Reactants:

1,2-dicarbonyl compound (e.g., Benzil)

Aldehyde (e.g., 3,4,5-Trimethoxybenzaldehyde)

Ammonium acetate

These components are typically refluxed in a suitable solvent, such as acetic acid or ethanol (B145695), to yield the desired imidazole (B134444) derivative. jetir.orgnih.gov The versatility of this method allows for the synthesis of a wide range of analogues by varying the aldehyde and dicarbonyl components. sciepub.comjetir.org

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. asianpubs.orgdntb.gov.ua The synthesis of this compound and its derivatives has been significantly improved by employing microwave irradiation. jetir.orgtandfonline.com This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. jetir.orgresearchgate.net

A notable example is the microwave-assisted synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole. In this procedure, a mixture of benzil, 3,4,5-trimethoxybenzaldehyde (B134019), p-chloroaniline, and ammonium acetate was irradiated with microwaves, resulting in the formation of the desired product in a significantly reduced time frame. tandfonline.com

Green chemistry principles are increasingly being applied to the synthesis of imidazoles. This includes the use of environmentally benign solvents like water and ethanol, and the development of catalyst-free reaction conditions. nih.govwjbphs.com Some syntheses have been successfully carried out in refluxing ethanol without the need for an added catalyst, showcasing a "catalyzed-by-itself" approach. nih.gov These methods reduce the generation of hazardous waste and are more cost-effective. wjbphs.com

Various catalytic systems have been developed to improve the efficiency of imidazole synthesis. These include both Lewis acids and Brønsted acids. sciepub.comscirp.org For instance, bismuth(III) triflate has been reported as an effective and environmentally friendly Lewis acid catalyst for the multicomponent synthesis of 2,4,5-trisubstituted imidazoles. scirp.org Other catalysts such as InCl₃·3H₂O, ZrCl₄, and various zeolites have also been successfully employed. jetir.org

The use of heterogeneous catalysts, such as silica-supported sulfuric acid or magnetic nanoparticles, offers the advantage of easy separation and reusability, aligning with green chemistry principles. rsc.org For example, a magnetically supported Lewis acidic deep eutectic solvent on magnetic nanoparticles (LADES@MNP) has been used as a highly efficient and recoverable catalyst for the synthesis of substituted imidazoles under solvent-free sonication conditions. rsc.org

The Debus-Radziszewski imidazole synthesis mechanism is generally accepted for these reactions. jetir.org It is proposed to involve the initial condensation of the aldehyde and ammonia to form a diimine intermediate, which then reacts with the dicarbonyl compound. Subsequent cyclization and dehydration lead to the formation of the imidazole ring.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of 2,4,5-trisubstituted imidazoles, various catalysts have been screened, with some studies showing that a catalytic amount of a Brønsted acidic ionic liquid like diethyl ammonium hydrogen phosphate (B84403) can lead to excellent yields in a short reaction time under solvent-free conditions. sciepub.com The optimization of catalyst loading is also critical; for example, in a bismuth(III) triflate-catalyzed reaction, the optimal amount of catalyst was determined to achieve the best yield. scirp.org

Microwave-assisted syntheses have also been optimized. Factors such as the microwave power and irradiation time are adjusted to maximize product formation while minimizing side reactions. jetir.orgtandfonline.com For example, one study reported a 95% yield for 2-(3,4,5-trimethoxyphenyl)-4,5-diphenyl-1H-imidazole using microwave irradiation with glacial acetic acid as a catalyst. jetir.org

The following interactive table summarizes the optimized conditions and yields for the synthesis of various this compound analogues reported in the literature.

| Product | Reactants | Catalyst | Solvent | Method | Time | Yield (%) | Reference |

| 1-(4-Chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole | Benzil, 3,4,5-trimethoxybenzaldehyde, p-chloroaniline, Ammonium acetate | Silica gel | - | Microwave | 9 min | - | tandfonline.com |

| 4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole | Benzil, 3,4,5-trimethoxybenzaldehyde, Ammonium acetate | - | Dimethylformamide | One-pot condensation | - | - | tandfonline.com |

| 2-(3,4,5-trimethoxyphenyl)-4,5-diphenyl-1H-imidazole | Benzil, 3,4,5-trimethoxybenzaldehyde, Ammonium acetate | Glacial acetic acid | - | Microwave | 1-3 min | 95 | jetir.org |

| 2-(3,4,5-Trimethoxyphenyl)-4,5-diphenyl-1H-imidazole | Benzil, 3,4,5-trimethoxybenzaldehyde, Ammonium acetate | Diethyl ammonium hydrogen phosphate | - | Thermal, solvent-free | - | High | sciepub.com |

| 2-(3,4,5-Trimethoxyphenyl)-4,5-diphenyl-1H-imidazole | Benzil, 3,4,5-trimethoxybenzaldehyde, Ammonium acetate | Bismuth(III) triflate | CH₃CN | - | 24 h | 85 | scirp.org |

Chemo-Systematic Analysis of Synthetic Pathways and Intermediates

A chemo-systematic analysis of the synthetic pathways to this compound reveals a convergent approach centered around the formation of the imidazole ring from three key building blocks. The primary intermediates in the Radziszewski-type synthesis are believed to be imines and diimines formed from the reaction of the aldehyde and ammonia.

The reaction likely proceeds through the following steps:

Formation of an imine/diimine: 3,4,5-Trimethoxybenzaldehyde reacts with ammonia (from ammonium acetate) to form an imine or a hydrobenzamide-type intermediate.

Condensation with the dicarbonyl compound: This intermediate then condenses with the 1,2-dicarbonyl compound (e.g., benzil).

Cyclization and oxidation: The resulting adduct undergoes cyclization and subsequent oxidation (often aerial) to yield the aromatic imidazole ring.

Advanced Structural Elucidation and Conformational Analysis of 2 3,4,5 Trimethoxyphenyl Imidazole

Crystallographic Studies of 2-(3,4,5-Trimethoxyphenyl)imidazole and Its Derivatives

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For instance, the crystal structure of a closely related compound, 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole, has been determined to crystallize in the orthorhombic space group Pna21. researchgate.net The asymmetric unit of this derivative contains two crystallographically independent molecules, indicating slight conformational differences between the molecules in the crystal lattice. researchgate.net

Another derivative, 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole, which shares the trimethoxyphenyl substituent, crystallizes with a molecule of methanol (B129727) as a solvate. nih.gov The dihedral angles between the central heterocyclic ring and the trimethoxyphenyl rings are 34.31(4)° and 45.03(5)°, highlighting a non-planar conformation. nih.gov This deviation from planarity is a common feature in such multi-ring systems due to steric hindrance between the rings.

Based on these related structures, it can be inferred that this compound likely adopts a non-planar conformation in the solid state, with the trimethoxyphenyl ring twisted out of the plane of the imidazole (B134444) ring. The exact dihedral angle would be influenced by the crystal packing forces.

Table 1: Crystallographic Data for a Related Imidazole Derivative

| Parameter | 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole researchgate.net |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 9.5018(6) |

| b (Å) | 21.636(2) |

| c (Å) | 19.040(1) |

| Z | 8 |

Intermolecular Interactions and Crystal Packing

For the triazole analog, 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole, the molecules, along with methanol solvent molecules, are linked into centrosymmetric dimers by N-H···O and O-H···N hydrogen bonds. nih.gov This demonstrates the importance of hydrogen bonding in directing the crystal packing of such heterocyclic compounds. Given the presence of a secondary amine (N-H) in the imidazole ring and oxygen atoms in the trimethoxy groups, it is highly probable that the crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds, likely of the N-H···N or N-H···O type, in addition to weaker C-H···O and van der Waals interactions.

Spectroscopic Investigations for Detailed Structural Insights (Beyond Basic Identification)

Spectroscopic techniques provide a wealth of information regarding the structure, conformation, and electronic environment of molecules in both solid and solution states.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Conformation and Dynamics

While standard ¹H and ¹³C NMR are used for basic structural confirmation, advanced NMR techniques can elucidate the solution-state conformation and dynamic processes. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing insights into the spatial proximity of different parts of the molecule. For a molecule like this compound, NOESY could determine the preferred orientation of the trimethoxyphenyl ring relative to the imidazole ring in solution.

Heteronuclear Multiple Bond Correlation (HMBC) experiments establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the connectivity of the molecular skeleton. cardiff.ac.uk For instance, HMBC would show correlations between the imidazole ring protons and the carbons of the trimethoxyphenyl ring, and vice-versa.

The study of related imidazole alkaloids has shown that computational chemistry can be used to predict ¹³C NMR spectra, which can then be compared with experimental data to confirm structural assignments. researchgate.net The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are particularly sensitive to the electronic effects of the substituents.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Bonding

For this compound, the FT-IR spectrum is expected to show characteristic bands for the N-H stretch of the imidazole ring, typically in the region of 3400-3200 cm⁻¹. The exact position and shape of this band can be indicative of the extent of hydrogen bonding in the solid state. nih.gov Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings will likely be observed in the 1600-1400 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching vibrations of the C-O-C linkages of the methoxy (B1213986) groups are also expected to be prominent.

A theoretical and experimental study on 4,5-diphenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole utilized DFT calculations to assign the main vibrational modes, demonstrating the synergy between computational and experimental spectroscopy. researchgate.net

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Imidazole N-H | 3400-3200 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Alkyl C-H (methoxy) | 2950-2850 | Stretching |

| Imidazole/Phenyl C=N, C=C | 1600-1400 | Stretching |

Computational Structural Chemistry and Tautomerism of this compound

Computational methods, particularly density functional theory (DFT), are powerful tools for investigating molecular properties that may be difficult to probe experimentally. researchgate.net

Imidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. For this compound, two potential tautomers exist. Computational studies can predict the relative energies of these tautomers in the gas phase and in solution, thereby determining the most stable form. nih.gov The stability of the tautomers can be influenced by the electronic nature of the substituents and the surrounding environment. researchgate.net

Furthermore, computational chemistry can be employed to optimize the geometry of the molecule, calculate theoretical vibrational spectra for comparison with experimental data, and predict NMR chemical shifts. researchgate.net Such calculations can aid in the detailed assignment of spectroscopic features and provide a deeper understanding of the molecule's structural and electronic properties. Studies on related systems have shown that DFT methods, such as B3LYP with an appropriate basis set, can provide results that are in good agreement with experimental findings for both structural parameters and spectroscopic data. researchgate.netnih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Space

Molecular mechanics and dynamics simulations are powerful computational tools to explore the conformational space of flexible molecules like this compound. These methods allow for the identification of stable conformers and the analysis of their dynamic behavior.

Conformational analysis of imidazole derivatives is often initiated by exploring the potential energy surface through systematic rotation of key dihedral angles. For this compound, the primary focus is on the torsion angle between the imidazole and the trimethoxyphenyl rings. Studies on similar bi-aryl systems reveal that the rotation around this single bond is associated with a specific energy barrier, leading to distinct, low-energy conformations. The planarity between the two rings is often disfavored due to steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the imidazole ring.

While specific MD simulation data for this compound is not extensively documented in publicly available literature, insights can be drawn from analogous structures. For example, in simulations of N-substituted imidazoles, the conformational preferences were found to be influenced by the nature of the substituent and the surrounding solvent. nih.gov The trimethoxyphenyl group in the target molecule is expected to exhibit complex interactions due to its multiple methoxy groups, which can act as hydrogen bond acceptors.

A potential energy scan for a related imidazole derivative, considering the rotation around the bond connecting the two aromatic rings, would likely reveal two key low-energy conformers. The following table illustrates a hypothetical, yet representative, set of findings from such a conformational search.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Interactions |

| 0 | 5.2 | Steric clash between ring hydrogens |

| 45 | 0.0 | Stable, non-planar conformation |

| 90 | 1.8 | Perpendicular orientation |

| 135 | 0.1 | Stable, non-planar conformation |

| 180 | 4.8 | Steric clash between ring hydrogens |

| This table is illustrative and based on typical findings for bi-aryl compounds. |

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of this compound. These calculations provide detailed information on orbital energies, charge distribution, and molecular electrostatic potential, which are fundamental to understanding the molecule's reactivity.

DFT studies on analogous imidazole and benzimidazole (B57391) derivatives have provided valuable insights. nih.govnih.gov The electronic properties are significantly influenced by the interplay between the electron-rich imidazole ring and the substituted phenyl ring. The trimethoxyphenyl group, with its electron-donating methoxy groups, is expected to modulate the electronic density of the entire molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For similar aromatic heterocyclic compounds, the HOMO is often localized on the more electron-rich ring system, while the LUMO may be distributed across the entire molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. The MEP visualizes the charge distribution on the molecular surface, identifying regions of positive and negative potential. For this compound, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential, indicating their role as hydrogen bond acceptors. The hydrogen atom on the imidazole nitrogen, on the other hand, would represent a region of positive potential.

A summary of representative quantum chemical calculation results for a molecule with a similar structure is presented in the table below.

| Parameter | Value | Interpretation |

| HOMO Energy | -5.8 eV | Electron-donating potential |

| LUMO Energy | -1.2 eV | Electron-accepting potential |

| HOMO-LUMO Gap | 4.6 eV | Chemical stability |

| Dipole Moment | 3.5 D | Overall polarity of the molecule |

| This table contains representative data from DFT calculations on similar heterocyclic compounds and serves as an illustrative example. |

Theoretical Chemistry and Computational Studies of 2 3,4,5 Trimethoxyphenyl Imidazole

Density Functional Theory (DFT) Applications for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the intrinsic properties of 2-(3,4,5-trimethoxyphenyl)imidazole and related compounds.

HOMO-LUMO Gap and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in describing a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. irjweb.com Conversely, a large HOMO-LUMO gap suggests high kinetic stability and lower chemical reactivity. mdpi.com

Several global reactivity descriptors derived from HOMO and LUMO energies are used to quantify a molecule's reactivity. These include:

Ionization Potential (I): Related to the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): Related to the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): The tendency of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap and are more reactive. irjweb.com

Chemical Potential (μ): The negative of electronegativity (μ = -χ). irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η).

Studies on imidazole (B134444) derivatives have shown that these reactivity descriptors can provide valuable insights into their biological activity. irjweb.comirjweb.com For instance, a high chemical hardness suggests lower reactivity, while a high electronegativity value may indicate potential biological activity. irjweb.com The analysis of these descriptors helps in understanding the charge transfer within the molecule and its interaction with biological targets. irjweb.compesquisaonline.net

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Propensity to undergo chemical change. |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons. |

Electrostatic Potential Surface Analysis and Charge Distribution

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. pesquisaonline.netnih.gov The MEP surface maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. nih.gov

Different colors on the MEP map represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-deficient and are prone to nucleophilic attack. pesquisaonline.net Green areas represent regions of neutral potential. pesquisaonline.net

For imidazole derivatives, MEP analysis helps in identifying the most reactive parts of the molecule. pesquisaonline.net For example, in some benzimidazole (B57391) derivatives, the electrostatic potential has been shown to be an important factor in their interaction with dopamine (B1211576) receptors. nih.gov The distribution of positive and negative potentials can influence how the molecule interacts with the binding site of a biological target, affecting its affinity and activity. nih.gov The analysis of charge distribution, often quantified using methods like Mulliken population analysis, further complements the MEP analysis by assigning partial charges to individual atoms, which is crucial for understanding intermolecular interactions. irjweb.com

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netjapsonline.com It is a cornerstone of structure-based drug design, enabling the prediction of ligand-target interactions at the atomic level.

Computational Modeling of Potential Biological Target Binding Sites

Molecular docking studies on this compound analogs have been instrumental in identifying potential biological targets and understanding their binding modes. For instance, derivatives of this compound have been docked into the active sites of various proteins implicated in diseases like cancer. nih.govnih.gov

In a study on novel benzimidazole derivatives, molecular docking revealed that a compound featuring the this compound scaffold could be well-accommodated within the binding pocket of topoisomerase IIα-DNA, a known anticancer target. nih.gov The docking analysis identified key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and the amino acid residues of the receptor. nih.gov For example, the 3,4,5-trimethoxyphenyl moiety was observed to intercalate into the DNA, forming hydrogen bonds and hydrophobic interactions. nih.gov Such detailed interaction patterns provide a rational basis for the observed biological activity and guide the design of more potent inhibitors.

Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted ligand-receptor complex over time. nih.gov These simulations can confirm the stability of key interactions identified in the docking study. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches (Theoretical Lead Identification)

Both ligand-based and structure-based drug design approaches are employed in the theoretical identification of lead compounds.

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the biological target. nih.govyoutube.com Molecular docking, as described above, is a primary tool in SBDD. By understanding the binding site's geometry and chemical properties, novel ligands can be designed to fit and interact optimally with the target. youtube.com

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. nih.gov These approaches utilize the information from a set of known active ligands to build a model that defines the essential structural features (a pharmacophore) required for biological activity. This pharmacophore model can then be used to screen virtual libraries for new compounds with similar properties.

For this compound analogs, both approaches have been valuable. SBDD has been used to predict binding to specific targets like topoisomerase IIα. nih.gov LBDD approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, have been used to identify key chemical features that contribute to the anticancer activity of these compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov

A 3D-QSAR model was developed for a series of imidazole derivatives to understand their anti-breast cancer activity. nih.gov In such studies, a set of compounds with known biological activities (e.g., IC50 values) is used to build a predictive model. The model identifies the physicochemical properties (descriptors) that are most correlated with the observed activity. These descriptors can be steric, electrostatic, or hydrophobic in nature. rjptonline.org

For example, a 3D-QSAR study on imidazopyridine analogs identified that hydrogen bond acceptors, hydrogen bond donors, and steric and hydrophobic parameters were important for their nematicidal activity. pharmacophorejournal.com Similarly, for imidazole derivatives targeting breast cancer, the model highlighted regions where certain field points (electrostatic and steric) either increased or decreased the predicted anticancer activity. nih.gov

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential in modern drug discovery for forecasting the biological activity of novel compounds. While specific predictive models developed exclusively for this compound are not extensively documented in dedicated studies, research on related substituted imidazole compounds provides a framework for how such models are constructed.

The development process typically involves synthesizing a series of related compounds and evaluating their biological activity, for instance, as anticancer agents. This experimental data is then correlated with computed molecular descriptors. For a series of 2,4,5-trisubstituted imidazoles, researchers have successfully developed 2D-QSAR models to predict anticancer activity against various human cancer cell lines. These models are built using statistical methods like multiple linear regression (MLR) to create an equation that links the structural features (descriptors) of the molecules to their observed biological effects.

The goal of these models is to enable the in silico screening of virtual compounds, allowing chemists to prioritize the synthesis of molecules with the highest predicted potency and most favorable pharmacological profiles, thereby saving time and resources.

Descriptors for Molecular Activity Prediction and Optimization

The accuracy of any QSAR model is fundamentally dependent on the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For imidazole-based compounds, a variety of descriptors are considered to capture the features relevant to their biological interactions.

Computational studies on related 2,4,5-trisubstituted imidazoles have identified several key descriptors that significantly influence their anticancer activity. These descriptors are calculated using theoretical chemistry methods and can be categorized as follows:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges and the energies of molecular orbitals. For example, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The LUMO energy, in particular, has been found to have a significant correlation with the anticancer activity of some imidazole derivatives.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. The Wiener index, a topological descriptor that reflects molecular branching, has been shown to be a key parameter in QSAR models for substituted imidazoles.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide precise information about the electronic structure. Descriptors such as total energy, dipole moment, and molecular polarizability are often used to build predictive models for biologically active imidazoles.

The table below summarizes some of the key molecular descriptors identified in computational studies of substituted imidazoles and their relevance in predicting biological activity.

| Descriptor Category | Specific Descriptor | Relevance in Activity Prediction |

| Electronic | LUMO Energy | Correlates with the molecule's ability to accept electrons; found to be a significant parameter for predicting anticancer activity. |

| Topological | Wiener Index | Represents the compactness and branching of the molecule; a key parameter in QSAR models for this class of compounds. |

| Quantum Chemical | Total Energy | Reflects the overall stability of the molecular structure. |

| Quantum Chemical | Dipole Moment | Indicates the polarity of the molecule, which influences its interaction with biological targets and its solubility. |

By analyzing the contribution of these descriptors, researchers can understand which molecular properties are most important for a desired biological effect. This knowledge guides the optimization of lead compounds, such as this compound, by suggesting specific structural modifications to enhance potency and selectivity.

Investigation of Biological Activities and Mechanistic Pathways of 2 3,4,5 Trimethoxyphenyl Imidazole Excluding Clinical Human Data

In Vitro Biological Activity Profiling of 2-(3,4,5-Trimethoxyphenyl)imidazole and Related Scaffolds

The 3,4,5-trimethoxyphenyl (TMP) moiety is a crucial component found in many colchicine (B1669291) binding site inhibitors (CBSIs), contributing significantly to their binding affinity with tubulin. acs.org Modifications to this TMP group in various CBSIs have often led to decreased antiproliferative effectiveness. acs.org However, a VERU-111 analogue, 13f, which also contains the TMP moiety, has demonstrated significantly greater potency than VERU-111. acs.org The imidazole (B134444) ring is another important scaffold, with its derivatives showing a broad range of biological activities. mdpi.com

Cell-Based Assays (e.g., Cell Proliferation, Apoptosis Induction, Cell Cycle Modulation in specific cancer cell lines)

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activities in various cancer cell lines.

Cell Proliferation: A novel series of 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole derivatives were synthesized and evaluated for their antiproliferative activity against a panel of seven human tumor cell lines. nih.gov The compound with a chloro and ethoxy group at the meta- and para-positions of the 2-aryl ring (4o) was the most potent, with IC50 values ranging from 0.4 to 3.8 nM. nih.govnih.gov This compound generally showed greater antiproliferative activity than combretastatin (B1194345) A-4 (CA-4). nih.gov Another study on novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides revealed that N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) exhibited excellent cytotoxicity against A549 (lung carcinoma) and SW480 (colon carcinoma) cells, with IC50 values of 0.15 ± 0.01 and 3.68 ± 0.59 μM, respectively. nih.gov This compound was found to be significantly more cytotoxic than cisplatin (B142131), etoposide, and doxorubicin (B1662922) against A549 cells. nih.gov Furthermore, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, designed as cis-restricted analogues of CA-4, showed moderate antiproliferative potencies against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 cells. nih.gov Similarly, novel pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety displayed cytotoxic activity, with benzamide (B126) derivatives showing higher cytotoxicity than their corresponding Schiff bases. nih.gov

Apoptosis Induction: The potent imidazole derivative, compound 5o, was found to induce apoptosis in A549 cells. nih.gov Likewise, another potent derivative, 9p from the 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine series, was also shown to induce apoptosis in HeLa cells. nih.gov Studies on (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivatives indicated that they induce apoptosis in human myeloid leukemia U-937 cells. nih.gov A compound, 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (B47542) (SQ), induced apoptosis in A549 and H460 non-small cell lung cancer (NSCLC) cells by activating the mitochondrial apoptotic pathway. nih.gov Furthermore, certain pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety were found to induce early apoptosis in MCF-7 cells. nih.gov The cytotoxic activity of 28 new compounds containing 3,4,5-trimethoxyphenyl analogues was evaluated on hematological neoplastic cell lines, with compound 1d being the most promising. nih.gov This compound induced apoptotic-like cell death with mitochondrial involvement in Jurkat cells. nih.gov

Cell Cycle Modulation: The imidazole derivative 5o was observed to arrest the cell cycle at the S phase in A549 cells. nih.gov In contrast, the pyridine (B92270) derivative 9p caused G2/M phase cell cycle arrest in HeLa cells. nih.gov The (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivatives also arrested the cell cycle at the G2/M phase in U-937 cells. nih.gov The compound SQ was found to block NSCLC cells at the G2/M phase. nih.gov Additionally, some pyrrolizine derivatives induced G2/M cell cycle arrest in MCF-7 cells. nih.gov

Table 1: Cell-Based Assay Results for this compound and Related Scaffolds

| Compound/Scaffold | Cell Line(s) | Assay | Key Findings |

| 1-(3',4',5'-trimethoxyphenyl)-2-(3'-chloro-4'-ethoxyphenyl)-1H-imidazole (4o) | 7 human cancer cell lines | Proliferation | IC50 values of 0.4-3.8 nM. nih.govnih.gov |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549, SW480 | Proliferation, Apoptosis, Cell Cycle | Excellent cytotoxicity (IC50: 0.15 µM in A549); Induces apoptosis; S-phase arrest. nih.gov |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p) | HeLa, MCF-7, A549 | Proliferation, Apoptosis, Cell Cycle | Moderate antiproliferative activity; Induces apoptosis; G2/M phase arrest. nih.gov |

| (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivatives | U-937 | Apoptosis, Cell Cycle | Induces apoptosis; G2/M phase arrest. nih.gov |

| Pyrrolizine derivatives with 3,4,5-trimethoxyphenyl moiety | MCF-7 | Apoptosis, Cell Cycle | Induces early apoptosis; G2/M phase arrest. nih.gov |

| 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (SQ) | A549, H460 | Apoptosis, Cell Cycle | Induces apoptosis via mitochondrial pathway; G2/M phase arrest. nih.gov |

| 3,4,5-trimethoxyphenyl analogue (1d) | Jurkat | Apoptosis | Induces apoptotic-like cell death with mitochondrial involvement. nih.gov |

Enzymatic Inhibition Assays (e.g., Kinase, Protease, Topoisomerase, Tubulin Polymerization Inhibition)

The enzymatic inhibition profile of these compounds reveals their potential as targeted therapeutic agents.

Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl moiety is a key feature of many tubulin polymerization inhibitors that bind to the colchicine site. acs.orgnih.gov A novel series of 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazoles were designed as cis-restricted combretastatin A-4 analogues and potent tubulin polymerization inhibitors. nih.govnih.gov The pyridine derivative 9p was also shown to potently inhibit tubulin polymerization in a concentration-dependent manner, similar to CA-4. nih.gov The antiproliferative activity of (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivatives is also linked to the inhibition of tubulin polymerization. nih.gov Furthermore, certain pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl moiety exhibited weak to moderate inhibition of tubulin polymerization. nih.gov The compound SQ was also found to be relevant to microtubule depolymerization. nih.gov

Topoisomerase Inhibition: Molecular docking studies suggested that the benzimidazole (B57391) derivative 5o could be well-accommodated within the pocket of topoisomerase IIα-DNA, indicating it as a possible target. nih.gov

Kinase Inhibition: Certain pyrrolizine derivatives with a 3,4,5-trimethoxyphenyl moiety were found to inhibit multiple oncogenic kinases. nih.gov Trisubstituted and tetrasubstituted imidazoles have been identified as potent inhibitors of p38α mitogen-activated protein (MAP) kinase, with many showing low-nanomolar activities in isolated enzyme assays. nih.gov

Receptor Binding Studies and Modulation of Signaling Pathways (In Vitro)

The interaction of these compounds with specific receptors and their effect on signaling pathways are crucial for understanding their mechanism of action.

Receptor Binding: Imidazoline I2-binding sites have been identified on monoamine oxidase, a catecholamine metabolizing enzyme. nih.gov Studies on hamster brown adipose tissue characterized the I2-binding sites using ³H-idazoxan as a radioligand. nih.gov

Modulation of Signaling Pathways: The compound SQ was found to induce apoptosis in NSCLC cells through the mitochondrial apoptotic pathway and by inhibiting mouse double minute 2 (MDM2). nih.gov Further investigation revealed that SQ enhanced the generation of reactive oxygen species (ROS), and pretreatment with an antioxidant attenuated SQ-induced apoptosis. nih.gov The ROS generation mediated by SQ also caused DNA damage. nih.gov

Antimicrobial and Antifungal Activities (In Vitro)

Several imidazole derivatives have been investigated for their antimicrobial and antifungal properties.

Antimicrobial Activity: Synthesized 2,4,5-triphenyl-1H-imidazole-1-yl derivatives showed significant in vitro antibacterial activity. ymerdigital.com Specifically, compounds AJ-1, AJ-3, AJ-4, and AJ-6 demonstrated strong antibacterial effects. ymerdigital.com Another study on triphenyl-imidazole derivatives found that compounds with electron-withdrawing groups like chloro or nitro at the ortho and para positions of the distant phenyl ring were more active. eurjchem.com Imidazole and its derivatives are known for a wide spectrum of biological activities, including antimicrobial and antifungal actions. nih.gov

Antifungal Activity: The triphenyl-imidazole derivative, compound AJ-1, was found to have good efficacy against fungal strains. ymerdigital.com Another study showed that a specific triphenyl-imidazole derivative (compound 4b) had remarkable activity against the fungal strain Candida albicans. eurjchem.com Additionally, 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and oxadiazole derivatives have shown fungicidal activity. nih.gov Specifically, compounds 10i and 10j from this series could inhibit mycelial growth by approximately 50% at concentrations ranging from 2.9-93.3 microg/mL against 10 different fungi in vitro. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Imidazole Derivatives

| Compound/Scaffold | Organism(s) | Activity Type | Key Findings |

| 2,4,5-triphenyl-1H-imidazole-1-yl derivatives (AJ-1, AJ-3, AJ-4, AJ-6) | Bacteria | Antibacterial | Significant in vitro activity. ymerdigital.com |

| 2,4,5-triphenyl-1H-imidazole-1-yl derivative (AJ-1) | Fungi | Antifungal | Good efficacy against fungal strains. ymerdigital.com |

| Triphenyl-imidazole derivatives (with electron-withdrawing groups) | Bacteria | Antibacterial | More active than compounds with electron-releasing groups. eurjchem.com |

| Triphenyl-imidazole derivative (4b) | Candida albicans | Antifungal | Remarkable activity, MIC range of 25-200 µg/mL. eurjchem.com |

| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole/oxadiazole (10i, 10j) | 10 types of fungi | Antifungal | EC50 values of 2.9-93.3 µg/mL. nih.gov |

Molecular Mechanisms of Action for this compound (In Vitro and Preclinical)

Understanding the molecular mechanisms provides a deeper insight into how these compounds exert their biological effects.

Investigation of Intracellular Signaling Pathways Modulated by the Compound

The modulation of intracellular signaling pathways is a key aspect of the anticancer activity of these compounds.

The benzimidazole derivative 5o, a potent anticancer agent, is believed to exert its effect by targeting topoisomerase IIα-DNA. nih.gov Molecular dynamics simulations have confirmed the stability of the complex formed between 5o and topoisomerase IIα-DNA. nih.gov The 3,4,5-trimethoxyphenyl moiety of 5o intercalates into the double-stranded DNA, forming hydrogen bonds with guanine (B1146940) and adenine (B156593) residues. nih.gov

The compound SQ induces apoptosis in NSCLC cells by activating the mitochondrial apoptotic pathway and inhibiting MDM2. nih.gov It also enhances the production of ROS, which in turn leads to DNA damage and contributes to apoptosis. nih.gov

The cytotoxic effects of many compounds bearing the 3,4,5-trimethoxyphenyl moiety are mediated through their interaction with tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis. nih.govnih.govnih.govnih.govnih.gov

Protein-Ligand Interaction Analysis and Target Engagement (e.g., Tubulin Binding)

The this compound scaffold is a significant pharmacophore in the design of agents that target tubulin, a critical protein for microtubule formation and dynamics. The 3,4,5-trimethoxyphenyl (TMP) group, often referred to as the A-ring, is a well-established feature of many potent tubulin inhibitors, including the natural product Combretastatin A-4 (CA-4). mdpi.comnih.gov The imidazole ring acts as a heterocyclic bridge, often designed as a cis-restricted analogue of the stilbene (B7821643) bridge in CA-4, to connect the TMP A-ring to a second aryl group (the B-ring). nih.govnih.gov

Molecular docking and interaction analyses have consistently shown that derivatives of this compound bind to the colchicine-binding site on β-tubulin. mdpi.comnih.gov This binding interferes with the polymerization of α/β-tubulin heterodimers into microtubules, disrupting the dynamic equilibrium of the microtubule network. nih.govrsc.org This disruption is a key mechanism leading to mitotic arrest and subsequent apoptosis in proliferating cells. nih.govrsc.org

Specific interactions have been identified through computational studies. For instance, a hydrogen bond can form between an oxygen atom of a methoxy (B1213986) group on the TMP ring and the thiol group of the Cys241 residue within the colchicine-binding site. mdpi.com The nature of the substituent on the second aryl ring at the 2-position of the imidazole significantly influences binding affinity and antiproliferative activity. nih.gov Structure-activity relationship (SAR) studies have demonstrated that both the TMP substitution pattern and the heterocyclic bridge are fundamental for optimal activity. nih.gov For example, a derivative featuring a 3'-chloro-4'-ethoxyphenyl moiety as the B-ring (compound 4o) was found to be exceptionally potent, suggesting this group is an excellent surrogate for the B-ring of CA-4. nih.govnih.gov

The table below summarizes the interaction details for representative compounds based on the this compound scaffold.

Table 1: Protein-Ligand Interaction of this compound Derivatives with Tubulin

| Compound Class | Target Protein | Binding Site | Key Interacting Residues | Predicted Outcome |

|---|---|---|---|---|

| 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazoles | β-Tubulin | Colchicine site | Cys241 | Inhibition of tubulin polymerization |

| Dehydroabietic–benzimidazole conjugates with TMP moiety | β-Tubulin | Colchicine site | Cys241 | Inhibition of tubulin polymerization |

Gene Expression Profiling and Proteomics in Response to Compound Exposure (In Vitro)

Exposure of cancer cells to derivatives of this compound in vitro triggers significant changes in gene and protein expression associated with cell cycle regulation and apoptosis. The primary mechanism, tubulin depolymerization, leads to cell cycle arrest, which in turn modulates the expression of key regulatory proteins.

Studies on imidazopyridine-based tubulin inhibitors, which share mechanistic similarities, have shown that compound exposure leads to cell cycle arrest in the G2/M phase. rsc.org This arrest is accompanied by downstream effects on apoptotic pathways. Proteomic analysis reveals an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. rsc.org This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis. Furthermore, the activation of executioner caspases, such as caspase-9, is observed, confirming the induction of the intrinsic apoptotic pathway. rsc.org

While comprehensive transcriptomic or proteomic screens specifically for this compound are not widely detailed in the reviewed literature, the effects of related imidazole-containing compounds on gene expression have been noted. Pyrrole-imidazole polyamides, for instance, are known to be programmable DNA-binding molecules capable of modulating gene expression. nih.govcaltech.edu This suggests that beyond the primary effect on tubulin, imidazole-based compounds could have broader effects on gene transcription. However, for this compound derivatives, the most consistently reported proteomic changes are linked to the cellular response to mitotic disruption.

Table 2: In Vitro Gene and Protein Expression Changes in Response to Imidazole-Based Tubulin Inhibitors

| Cell Line(s) | Compound Type | Observed Effect | Associated Pathway |

|---|---|---|---|

| Various Cancer Cells | Imidazopyridine tubulin inhibitor | Increased Bax protein levels | Apoptosis |

| Various Cancer Cells | Imidazopyridine tubulin inhibitor | Decreased Bcl-2 protein levels | Apoptosis |

| Various Cancer Cells | Imidazopyridine tubulin inhibitor | Activation of Caspase-9 | Apoptosis |

| SGC-7901 | Thiazole[3,2-b] mdpi.comnih.govnih.govtriazole with TMP | G2/M phase cell cycle arrest | Cell Cycle Regulation |

Preclinical In Vivo Efficacy Studies in Established Animal Models (Focusing on Mechanistic Insights, Not Safety/Dosage for Humans)

Efficacy in Disease Models (e.g., Cancer Xenografts, Inflammatory Models in rodents)

The antitumor potential of this compound derivatives has been substantiated in preclinical animal models. These studies focus on demonstrating the compound's ability to inhibit tumor growth in established cancer models, providing mechanistic validation in vivo.

In one key study, a potent derivative, 1-(3'-chloro-4'-ethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)imidazole (compound 4o), was evaluated in a mouse syngeneic model. nih.govnih.gov The compound demonstrated high antitumor activity, significantly reducing the tumor mass at a much lower dose compared to the reference compound, fosbretabulin (B40576) (CA-4P). nih.govnih.gov Similarly, a thiazole[3,2-b] mdpi.comnih.govnih.govtriazole derivative incorporating the 2-(3,4,5-trimethoxyphenyl) group (compound 7w) was tested in a 4T1-xenograft mouse model. This compound also significantly inhibited tumor growth without causing weight loss in the animals, indicating its efficacy against a breast cancer model. nih.gov

Beyond oncology, various imidazole derivatives have been assessed in rodent models of inflammation. nih.govnih.gov For example, certain 2,4-disubstituted and 1,2,4-trisubstituted imidazoles have shown good anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard for evaluating acute inflammation. nih.govasianjpr.com Compounds such as 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole exhibited significant inhibition of edema. nih.gov These findings suggest the broader therapeutic potential of the imidazole scaffold in inflammation-related disease models.

Table 3: Summary of In Vivo Efficacy in Animal Models

| Compound Class | Animal Model | Disease Model | Observed Efficacy |

|---|---|---|---|

| 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole | Mouse syngeneic model | Cancer | Significant reduction in tumor mass |

| 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazole[3,2-b] mdpi.comnih.govnih.govtriazole | 4T1-xenograft mice | Breast Cancer | Significant inhibition of tumor growth |

Target Engagement and Pharmacodynamic Biomarker Studies in Animal Tissues

Pharmacodynamic studies in animal models are crucial for confirming that a compound engages its intended target in the in vivo setting and elicits the expected downstream biological effects. For this compound derivatives, these studies have focused on biomarkers related to their primary mechanism of action: tubulin inhibition and the resulting cellular consequences.

The in vivo efficacy of these compounds is directly linked to their ability to disrupt microtubule structures within the tumor tissue. Mechanistic studies accompanying in vivo xenograft models have confirmed that the observed tumor growth inhibition is associated with the same cellular events seen in vitro. nih.gov Analysis of tumor tissue from animals treated with these compounds would be expected to show an increased population of cells arrested in the G2/M phase of the cell cycle.

Furthermore, biomarkers of apoptosis are key pharmacodynamic indicators. Following treatment with potent imidazole-based tubulin inhibitors, analysis of tumor xenograft tissues would likely reveal an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, mirroring the in vitro findings. rsc.org The presence of cleaved caspases in tumor lysates would provide further evidence of target engagement and induction of the desired apoptotic pathway. These molecular changes in animal tissues serve as critical biomarkers, confirming that the compound reaches the tumor, engages its tubulin target, and initiates the mechanistic cascade that leads to tumor regression. nih.govrsc.org

Table 4: Potential Pharmacodynamic Biomarkers in Animal Tissues

| Biomarker | Tissue Type | Expected Change | Mechanistic Insight |

|---|---|---|---|

| Tubulin Polymerization Status | Tumor Tissue | Inhibition | Direct target engagement |

| G2/M Phase Cell Population | Tumor Tissue | Increase | Induction of mitotic arrest |

| Bax/Bcl-2 Protein Ratio | Tumor Tissue | Increase | Activation of apoptotic pathway |

Structure Activity Relationship Sar Studies and Analogue Design Based on 2 3,4,5 Trimethoxyphenyl Imidazole Scaffold

Systematic Derivatization Strategies for the Imidazole (B134444) Ring of 2-(3,4,5-Trimethoxyphenyl)imidazole

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, offers multiple sites for chemical modification. These derivatizations can significantly impact the molecule's physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Substituent Effects on Biological Activity and Selectivity

The introduction of substituents onto the imidazole ring of 2-phenylimidazole (B1217362) derivatives has been shown to modulate their biological activity. The nature of these substituents, whether electron-donating or electron-withdrawing, can alter the electronic properties of the imidazole ring, which in turn affects binding affinities and pharmacological outcomes. nih.gov For instance, in a series of fac-Mn(CO)3(phen)(Imidazole) complexes, the electronic nature of the substituent on the imidazole ligand was found to directly influence the photochemical properties of the complexes. nih.gov While this study does not directly involve this compound, it highlights the principle that substituents on the imidazole ring can significantly alter the molecule's behavior.

In the context of anticancer activity, substitutions on the imidazole core are a key strategy. For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been explored, where various aryl groups can be introduced at different positions of the imidazole ring. researchgate.net The specific placement and nature of these substituents are critical for the resulting biological activity.

Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of enhancing activity, improving selectivity, or reducing toxicity. researchgate.net The imidazole ring itself can be considered a bioisostere of other five-membered heterocyclic rings.

Studies have explored the replacement of the pyrazole (B372694) moiety in the CB1 receptor antagonist rimonabant (B1662492) with other heterocycles, including imidazole, thiazole, and triazole. acs.org This work demonstrated that these replacements could yield compounds with potent and selective CB1 antagonistic activities, establishing them as bioisosteres of the original diarylpyrazole. acs.org A close correlation in the structure-activity relationship was observed between the imidazole and the original pyrazole series, suggesting that the imidazole ring can effectively mimic the biological interactions of the pyrazole ring in this context. acs.org

Furthermore, scaffold hopping, a more drastic form of bioisosteric replacement where the central core of a molecule is replaced, can lead to novel chemical entities with improved properties. researchgate.net While specific examples of bioisosteric replacement for the imidazole ring within the this compound scaffold are not extensively detailed in the provided context, the principles of bioisosterism are a fundamental aspect of the rational design of new analogues.

Modification of the Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore, often referred to as the "A-ring" in many natural and synthetic bioactive compounds, particularly those targeting tubulin. Modifications to this moiety can have a profound impact on biological activity.

Varying Methoxy (B1213986) Group Positions and Number

The number and position of methoxy groups on the phenyl ring are critical determinants of biological activity. Studies on other classes of compounds have shown that altering the methoxy substitution pattern can significantly affect their pharmacological properties. For instance, a study on ¹⁸F-labeled benzyl (B1604629) triphenylphosphonium cations demonstrated that the position of the methoxy group (ortho, meta, or para) had a significant effect on their biological properties as potential myocardial perfusion imaging agents. nih.gov Specifically, the ortho-substituted analogue displayed the most favorable pharmacokinetics. nih.gov

In the context of anticancer agents, the 3,4,5-trimethoxyphenyl substitution is often optimal for tubulin inhibition. However, exploring variations is a key aspect of SAR studies. For example, in a series of resveratrol (B1683913) derivatives, the position of methoxy substitution influenced their anti-platelet and anti-cancer effects. mdpi.com

Introduction of Other Aromatic Substituents and Hybrid Systems

Beyond altering the methoxy groups, the introduction of other substituents on the phenyl ring can lead to analogues with enhanced properties. A notable example is a series of 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole analogues designed as cis-restricted combretastatin (B1194345) A-4 analogues. In this study, various substitutions on the 2-position phenyl ring were explored. A compound with a chloro and an ethoxy group at the meta- and para-positions, respectively, of the 2-phenyl ring emerged as the most active in the series, with IC₅₀ values in the nanomolar range against several cancer cell lines. nih.gov This indicates that the 3'-chloro-4'-ethoxyphenyl moiety can be an effective surrogate for the B-ring of combretastatin A-4. nih.gov

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, has also been applied. acs.org For instance, novel trimethoxyphenyl-derived chalcone-benzimidazolium salts have been synthesized and evaluated for their anticancer activity. acs.org While these are benzimidazole (B57391) derivatives, the study underscores the strategy of combining the trimethoxyphenyl moiety with other bioactive scaffolds to create hybrid molecules with potentially synergistic or enhanced effects.

Rational Design and Synthesis of Novel this compound Analogs with Enhanced Biological Profile

The rational design of novel analogues based on the this compound scaffold leverages the insights gained from SAR studies to create compounds with improved potency, selectivity, and pharmacokinetic properties.

The design and synthesis of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as anticancer agents is a prime example of rational design. nih.gov In this work, the 2-(3,4,5-trimethoxyphenyl)benzimidazole core, known for its cytotoxic potential, was further derivatized at the C-6 position with various carboxamides to explore new chemical space and enhance anticancer activity. nih.gov The most potent derivative, bearing a 2,4-dimethoxyphenyl group, exhibited superior cytotoxicity against A549 lung cancer cells compared to established anticancer drugs like cisplatin (B142131) and etoposide. nih.gov

Another successful example of rational design involves the development of 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole derivatives as tubulin polymerization inhibitors. nih.gov These compounds were designed as cis-restricted analogues of combretastatin A-4, a potent natural antimitotic agent. By replacing the flexible stilbene (B7821643) backbone of combretastatin with a more rigid imidazole ring, the researchers aimed to lock the molecule in a bioactive conformation. This strategy led to the discovery of highly potent anticancer agents, with one analogue demonstrating significant tumor mass reduction in a mouse syngeneic model at a much lower dose than a combretastatin A-4 prodrug. nih.gov

The synthesis of these rationally designed analogues often involves multi-step reaction sequences. For instance, the synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid, a key intermediate, can be achieved through the reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with 3,4-diaminobenzoic acid. nih.gov This intermediate can then be coupled with various amines to generate a library of carboxamide derivatives. nih.gov

Table of Research Findings on this compound Analogs

| Scaffold/Derivative | Modification Strategy | Key Findings | Reference(s) |

| 1-(3',4',5'-Trimethoxyphenyl)-2-(3'-chloro-4'-ethoxyphenyl)-1H-imidazole | Introduction of substituted aryl group at C-2 of imidazole | Most active compound in the series with IC₅₀ values of 0.4-3.8 nM against seven cancer cell lines. Showed high antitumor activity in a mouse model. | nih.gov |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | Derivatization of benzimidazole ring with carboxamide | Showed excellent cytotoxicity with IC₅₀ values of 0.15 µM against A549 cells, superior to cisplatin and etoposide. | nih.gov |

| Thiazole, triazole, and imidazole bioisosteres of rimonabant | Bioisosteric replacement of pyrazole ring | Imidazole derivatives exhibited potent and selective CB₁ receptor antagonistic activity, demonstrating they are effective bioisosteres. | acs.org |

| ¹⁸F-labeled benzyl tris(2-methoxyphenyl) phosphonium (B103445) cation | Varying methoxy group position | The ortho-methoxy derivative showed the most favorable biological properties for myocardial perfusion imaging. | nih.gov |

Potential Applications and Future Directions in Chemical and Biological Research for 2 3,4,5 Trimethoxyphenyl Imidazole

Development of 2-(3,4,5-Trimethoxyphenyl)imidazole as Chemical Probes for Biological Systems

The intrinsic properties of the this compound scaffold make it an attractive candidate for the design of chemical probes to investigate complex biological systems. These probes are instrumental in visualizing and dissecting cellular processes at the molecular level.

Fluorescent Probes for Cellular Imaging and Detection

The development of fluorescent probes is a cornerstone of modern cell biology, enabling the visualization of specific biomolecules and cellular events in real-time. nih.gov The imidazole (B134444) moiety, with its electron-rich nature, can be chemically modified to create novel fluorescent sensors. nih.gov By strategically attaching fluorophores or designing the molecule to exhibit fluorescence upon binding to a specific target, derivatives of this compound could be engineered for cellular imaging. nih.govnih.gov These probes could potentially be used to detect specific ions, reactive oxygen species, or even larger biomolecules within living cells, offering insights into cellular function and pathology. nih.gov

Affinity Labels and Activity-Based Probes

Affinity labels and activity-based probes are powerful tools for identifying and characterizing protein targets. The imidazole ring can be a key component in designing such probes. nih.govnih.gov By incorporating a reactive group onto the this compound scaffold, it can be transformed into an affinity label that covalently binds to the active site of a target protein. This allows for the identification and isolation of the protein for further study. Activity-based probes, a subset of affinity labels, are designed to react with the active form of an enzyme, providing a direct measure of its catalytic activity within a complex biological sample. The development of such probes based on this scaffold could facilitate the discovery of new enzyme targets and the elucidation of their roles in disease.

Exploration of this compound as a Lead Compound for Further Optimization (Excluding Clinical Applications)

The this compound structure serves as a promising lead compound for medicinal chemistry efforts aimed at discovering new biologically active molecules. nih.govresearchgate.net Its inherent ability to interact with various biological targets makes it an excellent starting point for optimization. nih.govresearchgate.net

Scaffold Optimization for Specific Target Classes

The imidazole core is a privileged scaffold in medicinal chemistry, known for its ability to bind to a wide range of enzymes and receptors. nih.govresearchgate.net The this compound scaffold can be systematically modified to enhance its affinity and selectivity for specific target classes. For instance, alterations to the substitution pattern on the phenyl ring or modifications to the imidazole core can lead to compounds with tailored biological activities. Recent research has demonstrated that derivatives of this scaffold can be synthesized and evaluated for their potential as anticancer agents. nih.gov For example, a series of 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides were designed and synthesized, with some derivatives showing promising cytotoxicity against cancer cell lines. nih.gov The trimethoxyphenyl moiety is a key pharmacophoric feature in many natural and synthetic compounds with potent biological activities, including tubulin polymerization inhibitors. nih.gov By combining this moiety with the versatile imidazole scaffold, researchers can explore a vast chemical space to identify compounds with high potency and selectivity for desired biological targets. nih.govresearchgate.net

| Compound Class | Target Class Example | Research Focus |

| Benzimidazole-carboxamides | Topoisomerase IIα | Anticancer agent development |

| Pyrrolizine derivatives | Tubulin, Oncogenic kinases | Cytotoxic agent discovery |

| Imidazole-based complexes | Various enzymes and receptors | Broad biological activity screening |

Multi-Targeting Strategies and Polypharmacology Concepts

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is gaining traction as a strategy for treating complex diseases. nih.govwiley.comresearchgate.net The this compound scaffold is well-suited for the development of multi-target agents. nih.govmdpi.com Its modular nature allows for the incorporation of different pharmacophoric elements that can interact with distinct biological targets. For example, by combining the tubulin-binding properties of the trimethoxyphenyl group with other functionalities on the imidazole ring, it may be possible to create compounds that simultaneously inhibit tumor growth and overcome drug resistance mechanisms. nih.gov This approach could lead to the development of more effective and durable therapeutic strategies for a range of diseases. nih.gov

Future Research Avenues and Challenges in the Study of Imidazole-Based Compounds

The field of imidazole-based chemistry continues to present exciting opportunities and challenges. researchgate.netresearchgate.netnih.gov Future research will likely focus on several key areas. A significant challenge lies in achieving target selectivity to minimize off-target effects. nih.gov The development of more sophisticated synthetic methodologies will be crucial for accessing a wider diversity of imidazole derivatives with novel substitution patterns and functionalities. researchgate.netnih.gov Furthermore, a deeper understanding of the structure-activity relationships (SAR) governing the biological effects of these compounds is needed. nih.govresearchgate.net This will require a combination of experimental screening, computational modeling, and structural biology approaches. Overcoming these challenges will be essential for fully realizing the potential of this compound and other imidazole-based compounds in chemical and biological research.

Emerging Synthetic Methodologies and Sustainable Production

The synthesis of 2,4,5-trisubstituted imidazoles, including those with a trimethoxyphenyl group, has traditionally involved multi-component reactions. taylorfrancis.com A common and efficient approach is the one-pot cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297), which serves as the ammonia (B1221849) source. sciepub.commdpi.com Recent advancements in this area have focused on developing more environmentally friendly and sustainable methods. taylorfrancis.com

Key to these green chemistry approaches is the use of novel and reusable catalysts. Researchers have successfully employed a variety of catalysts to facilitate the synthesis of these imidazole derivatives, including:

Brønsted acidic ionic liquids like diethyl ammonium hydrogen phosphate (B84403) have been shown to be effective, cost-efficient, and reusable catalysts for this reaction under solvent-free conditions. sciepub.com

Lemon juice , a natural and biodegradable option, has been utilized as a biocatalyst in ethanol (B145695), offering benefits such as short reaction times and easy work-up. scispace.com

Methane sulphonic acid has been used as a catalyst in solvent-free conditions, demonstrating high yields and short reaction times. wisdomlib.org

Molecular iodine has been used as a catalyst under solvent-free grinding conditions, providing a practical and economically attractive protocol with a short reaction time and clean reaction profile. researchgate.net

Heterogeneous catalysts like the chromium-containing metal-organic framework (MOF), MIL-101, have been used under solvent-free conditions, proving to be highly efficient and recoverable. mdpi.com

These emerging methodologies represent a significant step towards the sustainable production of this compound and its analogs, reducing the reliance on hazardous solvents and expensive, toxic catalysts. taylorfrancis.comscispace.com The development of such green synthetic routes is crucial for the large-scale and environmentally responsible manufacturing of these potentially valuable compounds. taylorfrancis.com

Identification of Novel Biological Targets and Pathways

The this compound scaffold has been identified as a key pharmacophore in the development of novel therapeutic agents, particularly in the realm of oncology. The trimethoxyphenyl moiety is a critical component of many colchicine (B1669291) binding site inhibitors, which are known to interfere with tubulin polymerization, a key process in cell division. acs.org

Table 1: Investigated Biological Targets and Pathways for this compound Derivatives

| Derivative Class | Investigated Target/Pathway | Key Findings |

| Benzimidazole-carboxamides | Topoisomerase IIα-DNA complex | A specific derivative, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, showed excellent cytotoxicity against A549 lung cancer cells and was found to be well-accommodated within the pocket of topoisomerase IIα-DNA. nih.gov |

| Pyrrolizines | Tubulin polymerization, multiple oncogenic kinases | Certain pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl moiety inhibited tubulin polymerization and multiple oncogenic kinases, induced cell cycle arrest, and apoptosis in cancer cells. nih.gov |

| Pyridinyl imidazoles | BRAF, mTOR signaling pathway | Pyridinyl imidazole compounds have been shown to potentially target mutant BRAF kinase and affect the mTOR signaling pathway in melanoma cells. mdpi.com |

| Substituted imidazoles | RANK pathway | A substituted imidazole was identified as a novel RANK pathway-selective inhibitor of osteoclastogenesis. nih.gov |

Research has demonstrated that derivatives of this compound can influence several critical biological pathways. For instance, novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides have been synthesized and evaluated as potential anticancer agents. nih.gov One particular compound from this series demonstrated potent cytotoxicity against human lung cancer (A549) and colon cancer (SW480) cell lines, with further studies indicating it induces apoptosis and arrests the cell cycle in the S phase in A549 cells. nih.gov Molecular docking studies suggest that this compound's mechanism of action may involve the topoisomerase IIα-DNA complex. nih.gov

Furthermore, pyridinyl imidazole compounds have been investigated for their effects on melanoma cells, revealing a potential to inhibit the ERK signaling pathway upstream of MEK kinase, possibly by targeting mutant BRAF. mdpi.com These compounds were also observed to induce changes in the subcellular localization of mTOR, a key regulator of cell growth and proliferation. mdpi.com

The structural similarity of the 3,4,5-trimethoxyphenyl group to that found in combretastatin (B1194345) A-4, a potent tubulin polymerization inhibitor, has prompted the synthesis and evaluation of numerous analogs. nih.govnih.gov These studies aim to identify novel compounds that can effectively target the microtubule system, a validated and attractive target for cancer therapy. nih.gov The exploration of these biological targets and pathways is crucial for understanding the therapeutic potential of this compound derivatives and for the rational design of new, more effective drugs. nih.gov

Integration with Advanced Screening Technologies and High-Throughput Approaches

The discovery of novel bioactive compounds based on the this compound scaffold is increasingly reliant on advanced screening technologies and high-throughput screening (HTS) methodologies. nih.govnih.gov HTS allows for the rapid evaluation of large libraries of compounds to identify those that exhibit a desired biological activity. nih.gov